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Compound of Interest

Methyl 2-amino-2-(tetrahydro-2H-
Compound Name:
pyran-4-yl)acetate

cat. No.: B1360870

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization
of 2-amino-pyran derivatives, a class of heterocyclic compounds with significant interest in
medicinal chemistry due to their diverse biological activities. This document outlines the
application of key analytical techniques, presenting supporting experimental data and detailed
protocols to aid in the structural elucidation and purity assessment of these valuable molecules.

Spectroscopic Methods

Spectroscopic techniques are fundamental for the initial identification and structural
confirmation of newly synthesized 2-amino-pyran derivatives. This section compares the utility
of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure
determination of organic molecules. Both *H and 3C NMR provide detailed information about
the carbon-hydrogen framework of 2-amino-pyran derivatives.

The following table summarizes the characteristic chemical shifts (8) in ppm for a series of
substituted 2-amino-4H-pyran derivatives.[1] The data highlights the influence of different
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substituents on the electronic environment of the pyran ring protons and carbons.

Compound (R) 'H NMR (o, ppm) 13C NMR (0, ppm)

6.97 (s, 1H, NHz), 7.28-7.17
(m, 5H, Ar-H), 4.86 (s, 1H, H-

H (a) 4), 4.08-3.99 (m, 2H, OCH?2),
2.45 (s, 3H, CHs), 1.11 (t, J =
7.1 Hz, 3H, OCH2CHs)

165.81, 158.64, 143.80,
128.72, 128.61, 127.38,
108.43, 60.79, 36.64, 18.82,
14.28

13.47 (s, 1H, NH), 8.09 (d, J =

6.6 Hz, 2H, Ar-H), 7.73 (d, J =
147.96, 145.92, 145.42,
7.7 Hz, 1H, Ar-H), 7.61 (t, J =

135.46, 134.74, 130.40,
8.2 Hz, 1H, Ar-H), 6.97 (s, 1H,
3-NO: (b) 129.41, 129.35, 128.66,

NHz), 5.00 (s, 1H, H-4), 4.06-
126.85, 123.37, 122.89,

3.99 (m, 2H, OCH?2), 2.48 (s,

122.50, 111.96, 107.29, 60.96,
3H, CHs), 1.09 (t, J = 7.1 Hz,

36.84, 18.98, 14.18

3H, OCH2CH?5)

165.47, 159.79, 159.07,

7.44 (d, J = 8.0 Hz, 1H, Ar-H),
7.37 (t, J = 7.5 Hz, 1H, Ar-H),

7.29 (dd, J = 8.0, 1.5 Hz, 1H, 165.62, 158.98, 158.32,
Ar-H), 7.26 (dt, J = 8.0, 1.5 Hz,  142.63, 132.47, 130.27,

2-Cl (d) 1H, Ar-H), 6.99 (s, 2H, NHz), 129.74, 128.85, 128.19,
4.95 & 4.94 (s, 1H, H-4), 4.00-  119.65, 106.47, 60.57, 56.58,
3.94 (m, 2H, OCH2), 2.41 & 35.79, 18.59, 14.03

2.40 (s, 3H, CHs), 1.02 (t, J =
7.0 Hz, 3H, OCH2CH?5)

 Instrument: Bruker Avance Spectrometer (or equivalent) operating at 400 MHz for *H and
100 MHz for 13C.

o Solvent: Deuterated dimethyl sulfoxide (DMSO-de) or deuterated chloroform (CDCls).[2]
 Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

e Sample Preparation: Dissolve 5-10 mg of the 2-amino-pyran derivative in approximately 0.6
mL of the deuterated solvent.
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e Acquisition Parameters (*H NMR):

o

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: ~16 ppm.

[¢]

Acquisition Time: ~2-3 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-64, depending on sample concentration.

e Acquisition Parameters (33C NMR):

[¢]

Pulse Program: Proton-decoupled pulse sequence.

[e]

Spectral Width: ~250 ppm.

o

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, depending on sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of
key functional groups within a molecule. For 2-amino-pyran derivatives, FT-IR is particularly
useful for confirming the presence of the amino (-NHz), cyano (-C=N), carbonyl (C=0), and
pyran ring (C-O-C) functionalities.

The table below lists the characteristic absorption frequencies for the main functional groups
found in 2-amino-pyran derivatives.
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Characteristic Absorption

Functional Group Intensity
(cm™)

N-H stretch (Amino group) 3500 - 3300 Medium

C=N stretch (Nitrile group) 2260 - 2220 Medium

C=0 stretch (Ester/Ketone) 1750 - 1680 Strong

C=C stretch (Alkene in pyran ]

_ 1680 - 1620 Variable

ring)

C-O-C stretch (Pyran ether) 1270 - 1050 Strong

C-H stretch )
3100 - 2850 Medium

(Aromatic/Aliphatic)

Data compiled from general IR absorption tables.

e Instrument: Shimadzu FT-IR 8400S spectrophotometer or equivalent.[2]

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid 2-amino-pyran derivative with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

o Transfer the mixture to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

o Data Acquisition:

[e]

[e]

o

[¢]

Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder.
Acquire the sample spectrum over the range of 4000-400 cm~1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can
offer valuable structural clues.

Electron lonization (EIl) mass spectrometry of 2-amino-4H-pyrans often shows a characteristic
retro-Diels-Alder (RDA) fragmentation pattern. This involves the cleavage of the pyran ring,
leading to the formation of a diene and a dienophile fragment. The relative abundance of these
fragments can help in the identification of the substituents on the pyran ring.

 Instrument: A mass spectrometer equipped with an Electron lonization (EI) or Electrospray
lonization (ESI) source.

e Sample Introduction:

o El: Direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for
volatile compounds.

o ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it
via direct infusion or through a liquid chromatograph (LC-MS).

e Acquisition Parameters (El):
o lonization Energy: 70 eV.
o Mass Range: m/z 50-500 (or as appropriate for the expected molecular weight).

e Acquisition Parameters (ESI):

o

lonization Mode: Positive or negative, depending on the analyte.

[¢]

Capillary Voltage: 3-5 kV.

[¢]

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

[e]

Drying Gas Temperature: 200-350 °C.
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Chromatographic Methods

Chromatography is essential for the separation and purification of 2-amino-pyran derivatives
from reaction mixtures and for assessing their purity. High-Performance Liquid
Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the separation of closely related compounds.
Reversed-phase HPLC is a versatile starting point for the analysis of 2-amino-pyran
derivatives.

While specific HPLC data for a series of 2-amino-pyran derivatives is not readily available in a
comparative format, the following table provides an example of HPLC conditions used for the
separation of structurally related aminopyridine isomers, which can serve as a starting point for
method development.
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. Flow Rate ]
Compound Column Mobile Phase . Detection (nm)
(mL/min)

A: Water, 0.1%
Formic Acid; B:
Pyridine Amaze HD Acetonitrile, 1.0 254
0.1% Formic
Acid

A: Water, 0.1%
Formic Acid; B:
2-Aminopyridine Amaze HD Acetonitrile, 1.0 254
0.1% Formic
Acid

A: Water, 0.1%
Formic Acid; B:
3-Aminopyridine Amaze HD Acetonitrile, 1.0 254
0.1% Formic
Acid

A: Water, 0.1%
Formic Acid; B:
4-Aminopyridine Amaze HD Acetonitrile, 1.0 254
0.1% Formic
Acid

Adapted from methods for aminopyridines, which are structurally related to the core of 2-amino-
pyrans.

e Instrument: A standard HPLC system with a UV detector.
e Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

» Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid
or trifluoroacetic acid to improve peak shape. A typical gradient might be:

o 0-2 min: 5% B
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2-20 min: 5% to 95% B

[e]

20-25 min: 95% B

o

25-26 min: 95% to 5% B

[¢]

26-30 min: 5% B

[¢]

e Flow Rate: 1.0 mL/min.
e Column Temperature: Ambient or controlled at 25-30 °C.
* Injection Volume: 10-20 pL.

e Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.qg.,
254 nm or determined by UV-Vis spectroscopy).

o Sample Preparation: Dissolve the sample in the initial mobile phase composition or a
compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL
and filter through a 0.45 um syringe filter.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including
bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is
invaluable for the unambiguous confirmation of the three-dimensional structure of 2-amino-
pyran derivatives.

While a comprehensive table of crystallographic data for a series of 2-amino-pyran derivatives
is beyond the scope of this guide, the following provides an example of the type of data
obtained from an X-ray crystal structure analysis. The molecular and crystal structure of 2-
amino-4-(3-phenylpropyl)-7,7-dimethyl-5-0x0-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
has been determined by X-ray analysis. The 4H-pyran ring in this derivative adopts a flattened
boat conformation. For detailed crystallographic data, researchers are encouraged to consult
the Crystallography Open Database (COD) using the specific compound name or formula.

o Crystal Growth: Grow single crystals of the 2-amino-pyran derivative suitable for X-ray
diffraction. This is often achieved by slow evaporation of a saturated solution in an
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appropriate solvent system.

o Data Collection:
o Mount a suitable single crystal on a goniometer head.

o Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Ka (A =
0.71073 A) or Cu Ka (A = 1.54184 A) radiation.

o Data is collected over a range of angles to ensure a complete dataset.
e Structure Solution and Refinement:

o Process the collected data to obtain integrated intensities.

o Solve the crystal structure using direct methods or Patterson methods.

o Refine the structural model against the experimental data using full-matrix least-squares
methods.

o The final refined structure provides atomic coordinates, bond lengths, bond angles, and
other crystallographic parameters.

» Data Deposition: Deposit the final crystallographic data in a public database such as the
Crystallography Open Database (COD) to obtain a CIF (Crystallographic Information File).

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for the characterization of 2-amino-pyran
derivatives and the relationship between the different analytical techniques.
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4 Synthesis & Purification
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Caption: General workflow for the synthesis and characterization of 2-amino-pyran derivatives.
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Caption: Relationship between analytical techniques and the information obtained for 2-amino-
pyran derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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